

Tocophersolan (Vitamin E TPGS): A Physicochemical Guide for Advanced Drug Formulation

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Compound of Interest

Compound Name: Tocophersolan

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocophersolan, also known as d- α -tocopheryl polyethylene glycol 1000 succinate (Vitamin E TPGS), is a water-soluble derivative of natural vitamin E.[1][2] Its unique amphiphilic nature, comprising a lipophilic vitamin E tail and a hydrophilic polyethylene glycol (PEG) head, makes it a versatile excipient in pharmaceutical formulations.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of **Tocophersolan**, offering valuable data and experimental protocols to aid researchers in leveraging this excipient for enhanced drug delivery of poorly soluble and/or poorly permeable drug candidates, particularly those in the Biopharmaceutics Classification System (BCS) classes II and IV.[1][2]

Core Physicochemical Properties

Tocophersolan is a non-ionic surfactant that is chemically stable to heat, oxygen, and light.[3] It is a white to light tan waxy solid with a low melting point.[3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Key Physicochemical Properties of **Tocophersolan**

Property	Value	References
Synonyms	Vitamin E TPGS, TPGS, D- α -Tocopherol polyethylene glycol 1000 succinate	[3][4]
CAS Number	9002-96-4	[3]
Molecular Weight	Approximately 1513 g/mol	[3]
Physical Form	Waxy solid	[3]
Color	White to light tan	[3]
Melting Point	37-41 °C	[3]
Solubility in Water	Soluble up to 20 wt%	[3]
Critical Micelle Concentration (CMC)	0.02 wt% (approximately 0.13 mM)	[3][5]
Hydrophile-Lipophile Balance (HLB)	Approximately 13	[3]
d- α -tocopherol content	Minimum 25% by weight	[3]

Role in Drug Formulation

Tocophersolan's unique properties make it a multifunctional excipient in drug delivery systems.[1][6] It is widely employed as a:

- **Solubilizing Agent:** **Tocophersolan** forms micelles in aqueous solutions at concentrations above its CMC, encapsulating hydrophobic drug molecules within the lipophilic core of the micelles and thereby increasing their apparent solubility.[2][7][8]
- **Emulsifying Agent:** Its amphiphilic nature allows it to stabilize oil-in-water emulsions, making it valuable for lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[1][9]
- **Permeability Enhancer:** A key advantage of **Tocophersolan** is its ability to inhibit the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance and poor oral

bioavailability of many drugs.[1][9][10] By blocking P-gp, **Tocophersolan** increases the intracellular concentration and intestinal absorption of P-gp substrate drugs.[9][11]

- Stabilizer: It can be used to stabilize amorphous solid dispersions and prevent the crystallization of drugs.[1]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol describes the determination of the CMC of **Tocophersolan** using a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.[12]

Materials and Equipment:

- **Tocophersolan** (Vitamin E TPGS)
- Pyrene
- Acetone (spectroscopic grade)
- Distilled, deionized water
- Volumetric flasks
- Micropipettes
- Fluorometer

Procedure:

- Prepare a stock solution of pyrene in acetone at a concentration of 1×10^{-3} M.
- Prepare a series of aqueous solutions of **Tocophersolan** with varying concentrations, ranging from below to above the expected CMC (e.g., 0.001 wt% to 0.1 wt%).

- To each **Tocophersolan** solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1×10^{-6} M. The volume of acetone added should be kept minimal (e.g., <1% of the total volume) to avoid affecting micellization.
- Allow the solutions to equilibrate for at least 2 hours in the dark at a constant temperature.
- Measure the fluorescence emission spectra of each solution using a fluorometer. For pyrene, the excitation wavelength is typically set at 335 nm, and the emission spectrum is recorded from 350 to 450 nm.
- Determine the ratio of the intensity of the first vibronic peak (I_1) at ~373 nm to the third vibronic peak (I_3) at ~384 nm (I_1/I_3 ratio).
- Plot the I_1/I_3 ratio as a function of the logarithm of the **Tocophersolan** concentration.
- The CMC is determined from the inflection point of the resulting sigmoidal curve, which can be identified as the intersection of two linear fits of the pre-micellar and post-micellar regions.
[12]

Particle Size Analysis of Tocophersolan-Based Formulations by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of nanoparticles in a suspension.[4] This protocol outlines the general procedure for analyzing the particle size of a **Tocophersolan**-based nanoformulation.

Materials and Equipment:

- **Tocophersolan**-based nanoformulation (e.g., nanoemulsion, nanosuspension)
- Distilled, deionized water (filtered through a 0.22 μm filter)
- Dynamic Light Scattering (DLS) instrument
- Cuvettes (disposable or quartz)

Procedure:

- Prepare the sample for analysis. The formulation may need to be diluted with filtered, deionized water to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is typically in the range of 0.1 to 1 mg/mL.
- Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary. Avoid introducing air bubbles.
- Transfer the diluted sample to a clean, dust-free cuvette.
- Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).
- Set the instrument parameters, including the viscosity and refractive index of the dispersant (water), and the measurement angle (typically 90° or 173°).
- Perform the measurement. The instrument will measure the fluctuations in scattered light intensity over time and use a correlation function to calculate the hydrodynamic diameter of the particles.
- Analyze the data. The DLS software will provide the mean particle size (Z-average), the polydispersity index (PDI) which indicates the width of the size distribution, and the particle size distribution by intensity, volume, and number.

Evaluation of Solubility Enhancement

This protocol provides a general method to assess the ability of **Tocophersolan** to enhance the aqueous solubility of a poorly soluble drug.

Materials and Equipment:

- Poorly soluble drug
- **Tocophersolan**
- Distilled, deionized water
- Phosphate buffered saline (PBS) or other relevant buffer

- Vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- High-performance liquid chromatography (HPLC) system with a suitable column and detector
- Syringe filters (e.g., 0.22 μm)

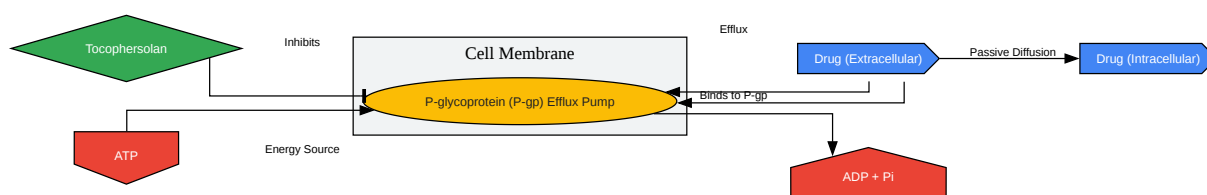
Procedure:

- Prepare a series of aqueous solutions of **Tocophersolan** at different concentrations (e.g., 0%, 0.1%, 0.5%, 1%, 2% w/v) in the desired buffer.
- Add an excess amount of the poorly soluble drug to each **Tocophersolan** solution in separate vials. The amount of drug added should be sufficient to ensure that a saturated solution is formed.
- Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24, 48, or 72 hours) to reach equilibrium.
- After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
- Carefully withdraw the supernatant and filter it through a 0.22 μm syringe filter to remove any remaining undissolved particles.
- Dilute the filtered supernatant with a suitable solvent if necessary.
- Quantify the concentration of the dissolved drug in each sample using a validated HPLC method.
- Plot the solubility of the drug as a function of the **Tocophersolan** concentration to determine the extent of solubility enhancement.

Mechanisms and Pathways

P-glycoprotein (P-gp) Inhibition

Tocophersolan's ability to enhance the permeability of certain drugs is largely attributed to its inhibition of the P-gp efflux pump. This mechanism is crucial for improving the oral bioavailability of many anticancer and antiviral drugs that are P-gp substrates.

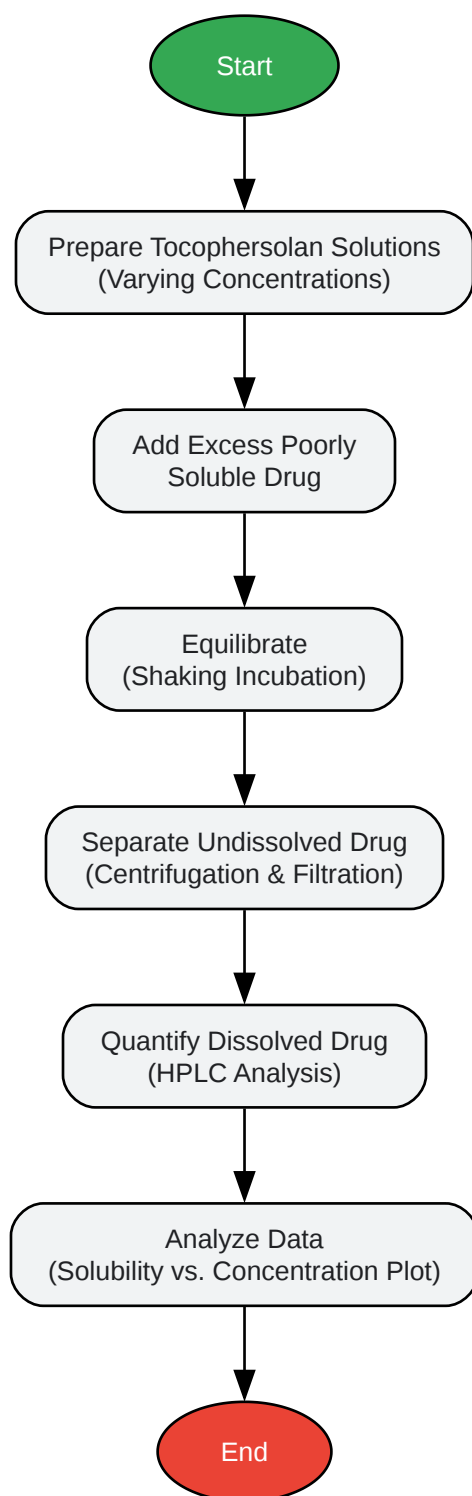


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Caption: Mechanism of P-gp inhibition by **Tocophersolan**.

Experimental Workflow for Solubility Enhancement Study

The following diagram illustrates a typical workflow for investigating the solubility enhancement of a poorly soluble drug using **Tocophersolan**.



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Caption: Workflow for a solubility enhancement study.

Safety and Regulatory Status

Tocophersolan is considered to have high biocompatibility.[1] It is listed in the FDA's Inactive Ingredient Database for oral and topical formulations.[13] The European Medicines Agency has also approved its use.[14] While generally recognized as safe (GRAS), it is important to consult regulatory guidelines for specific applications and dosage forms.[2][13]

Conclusion

Tocophersolan (Vitamin E TPGS) is a highly effective and versatile excipient for addressing the challenges of poor drug solubility and permeability. Its well-characterized physicochemical properties, coupled with its proven mechanisms of enhancing bioavailability, make it an invaluable tool for formulation scientists. The data and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to harness the full potential of **Tocophersolan** in creating advanced and effective drug delivery systems.

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